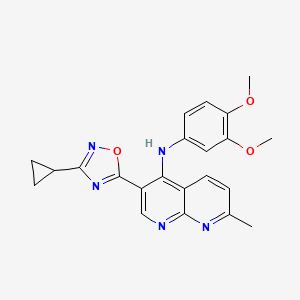

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine

Description

The compound 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a structurally complex molecule featuring a 1,8-naphthyridine core substituted with a methyl group at position 7, a 1,2,4-oxadiazole ring at position 3 (bearing a cyclopropyl moiety), and an aromatic amine linked to a 3,4-dimethoxyphenyl group. Structural determination of such compounds often relies on X-ray crystallography tools like the SHELX software suite, which has been instrumental in small-molecule refinement and structure validation .

Properties

IUPAC Name |

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c1-12-4-8-15-19(25-14-7-9-17(28-2)18(10-14)29-3)16(11-23-21(15)24-12)22-26-20(27-30-22)13-5-6-13/h4,7-11,13H,5-6H2,1-3H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLBAHCYUUACNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)OC)C4=NC(=NO4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 2: Experimental Data for Compound 5n

| Property | Value/Data |

|---|---|

| Melting Point | 257–259 °C |

| IR Peaks (cm⁻¹) | 2766, 1635, 1589, 1567, 1475, 1404, 1302, 1249, 1129, 1051, 1001, 870, 819 |

| ¹H-NMR (DMSO-d6) | δ 7.54 (dd, J = 8.8, 2.5 Hz), 7.62 (d, J = 8.8 Hz), 7.79–8.79 (AA’XX’), 11.26 (bs) |

| ¹³C-NMR (DMSO-d6) | δ 117.5, 118.4, 119.3, 123.6, 130.6, 131.0, 131.4, 138.4, 150.8, 156.5, 159.9 |

| HRMS (ESI+) | [M+H]⁺: 307.015 (calcd. 307.0148) |

Inferences for the Target Compound:

- The absence of chlorine atoms in the target’s dimethoxyphenyl group may lower its melting point compared to 5n (257–259 °C) due to reduced intermolecular halogen bonding.

- The cyclopropyl-oxadiazole moiety in the target compound could lead to distinct IR peaks (e.g., C-O-C stretching near 1249 cm⁻¹ ) and NMR shifts influenced by ring strain.

Research Findings and Implications

Electronic Effects:

- The 3,4-dimethoxyphenyl group in the target compound likely enhances electron density at the aromatic amine, improving solubility in polar solvents compared to 5n’s dichlorophenyl group. This could favor interactions with biological targets requiring electron-rich binding pockets .

In contrast, 5n’s pyridin-4-yl group may favor aqueous solubility .

Core Structure Impact:

- The 1,8-naphthyridine core’s extended conjugation may enhance UV absorbance and fluorescence properties, making the target compound suitable for spectroscopic tracking in biological studies.

Synthetic Considerations:

- The CHEMENU compound’s dihydrobenzodioxin substituent suggests synthetic routes involving etherification, whereas the target compound’s dimethoxyphenyl group may require milder conditions to preserve methoxy integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.